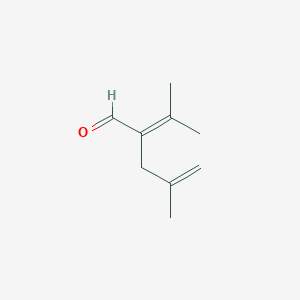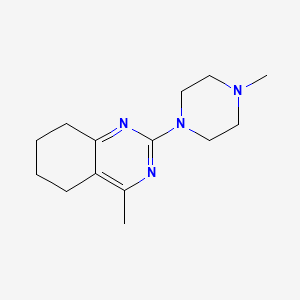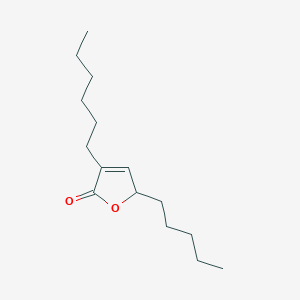methanone CAS No. 88048-89-9](/img/structure/B14399616.png)
[5-Chloro-2-(phenylselanyl)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(phenylselanyl)phenylmethanone is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phenylselanyl group attached to a chlorinated phenyl ring, which is further connected to a phenylmethanone moiety. The presence of selenium, a relatively rare element in organic compounds, imparts distinctive reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(phenylselanyl)phenylmethanone typically involves the introduction of the phenylselanyl group to a chlorinated phenyl ring, followed by the attachment of the phenylmethanone group. One common method involves the reaction of 5-chloro-2-iodophenylmethanone with diphenyl diselenide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 5-Chloro-2-(phenylselanyl)phenylmethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(phenylselanyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethanone derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Studied for its potential anticancer and antimicrobial activities, leveraging the unique reactivity of selenium-containing compounds.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(phenylselanyl)phenylmethanone is primarily attributed to the reactivity of the selenium atom. Selenium can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the compound can interact with various molecular targets, including enzymes and proteins, through covalent bonding or redox modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-(methylamino)phenylmethanone
- 5-Chloro-2-(methylamino)benzophenone
- 2-Methylamino-5-chlorobenzophenone
Uniqueness
Compared to similar compounds, [5-Chloro-2-(phenylselanyl)phenylmethanone stands out due to the presence of the phenylselanyl group. This selenium-containing moiety imparts unique chemical reactivity and potential biological activity that is not observed in its sulfur or oxygen analogs. The compound’s ability to undergo redox reactions and form stable carbon-selenium bonds makes it a valuable tool in synthetic chemistry and a promising candidate for therapeutic applications.
Propriétés
Numéro CAS |
88048-89-9 |
|---|---|
Formule moléculaire |
C19H13ClOSe |
Poids moléculaire |
371.7 g/mol |
Nom IUPAC |
(5-chloro-2-phenylselanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C19H13ClOSe/c20-15-11-12-18(22-16-9-5-2-6-10-16)17(13-15)19(21)14-7-3-1-4-8-14/h1-13H |
Clé InChI |
ZTPYWHHSAPOYGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl[tris(cyanomethyl)]phosphanium bromide](/img/structure/B14399555.png)


![Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate](/img/structure/B14399567.png)
![1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14399583.png)
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea](/img/structure/B14399584.png)

![2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol](/img/structure/B14399596.png)
![1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine](/img/structure/B14399603.png)

![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)
